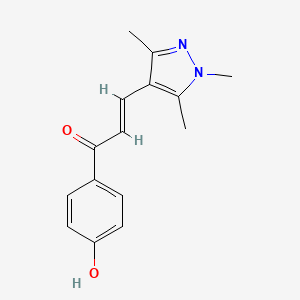
(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is complex and involves multiple pathways. Curcumin has been found to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been found to interact with various molecular targets, including enzymes, receptors, and transcription factors. Curcumin's ability to modulate these pathways and targets contributes to its wide range of biological activities.
Biochemical and physiological effects:
Curcumin has been found to have various biochemical and physiological effects. Curcumin has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Curcumin has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has been found to have anticancer properties by inducing apoptosis, inhibiting tumor growth, and suppressing angiogenesis. Curcumin has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Curcumin has been found to have cardioprotective effects by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. Curcumin can be easily synthesized in the laboratory using various methods. However, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one also has some limitations for lab experiments, including its poor solubility in water, instability under certain conditions, and low bioavailability.
Zukünftige Richtungen
There are several future directions for (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one research. One direction is to improve the bioavailability of this compound by developing new formulations and delivery systems. Another direction is to investigate the potential of this compound as a combination therapy with other drugs for various diseases. Another direction is to explore the potential of this compound as a preventive agent for various diseases. Finally, another direction is to investigate the potential of this compound as a biomarker for disease diagnosis and prognosis.
Conclusion:
In conclusion, this compound is a natural compound with a wide range of biological activities. Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Curcumin's mechanism of action is complex and involves multiple pathways and targets. Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. However, this compound also has some limitations for lab experiments, including its poor solubility in water, instability under certain conditions, and low bioavailability. There are several future directions for this compound research, including improving its bioavailability, investigating its potential as a combination therapy, exploring its potential as a preventive agent, and investigating its potential as a biomarker for disease diagnosis and prognosis.
Synthesemethoden
Curcumin can be synthesized in the laboratory using various methods, including the classical method, microwave-assisted method, and green synthesis method. The classical method involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microwave-assisted method uses microwave irradiation to accelerate the reaction, while the green synthesis method uses natural products as starting materials and environmentally friendly solvents.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. In cancer research, (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been found to have anticancer properties by inhibiting tumor growth, inducing apoptosis, and suppressing angiogenesis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In cardiovascular disease research, this compound has been found to have cardioprotective effects by reducing inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)8-9-15(19)12-4-6-13(18)7-5-12/h4-9,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLVBGAJLITFE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)
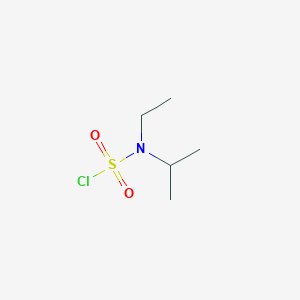
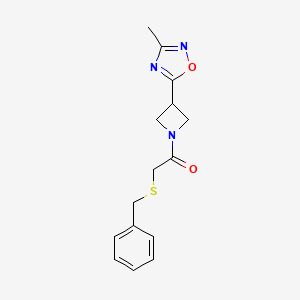
![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)
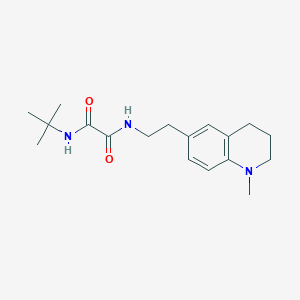
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)
![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)
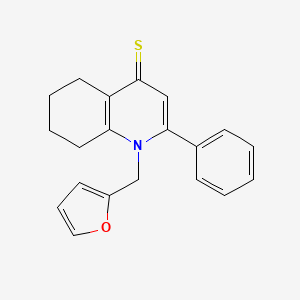

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)